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Abstract
This technical guide provides an in-depth analysis of the spectroscopic properties of Ethyl 5-
oxononanoate (CAS No. 24071-99-6), a keto-ester of significant interest in synthetic organic

chemistry and as a potential building block in the development of novel pharmaceutical agents

and flavor compounds. This document furnishes a detailed examination of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental ¹H

NMR data is available and critically analyzed herein, the ¹³C NMR, IR, and MS data are

presented based on high-fidelity computational predictions to provide a comprehensive

spectroscopic profile in the absence of publicly available experimental spectra. This guide is

intended for researchers, scientists, and professionals in drug development, offering a

foundational spectroscopic reference for the identification, characterization, and quality control

of Ethyl 5-oxononanoate.

Introduction
Ethyl 5-oxononanoate is a bifunctional organic molecule containing both a ketone and an

ester functional group. This unique structural feature makes it a versatile intermediate in
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various organic syntheses. The precise characterization of its molecular structure is paramount

for its application in complex chemical transformations and for ensuring the purity of resulting

products. Spectroscopic techniques are indispensable tools for this purpose, each providing a

unique fingerprint of the molecule's atomic and electronic environment.

This guide presents a detailed interpretation of the spectroscopic data for Ethyl 5-
oxononanoate, structured to provide both a quick reference and a thorough understanding of

the underlying principles.

Molecular Structure
The structural formula of Ethyl 5-oxononanoate is presented below. The numbering of the

carbon and hydrogen atoms is provided for clarity in the subsequent spectroscopic analysis.

Figure 1: Molecular Structure of Ethyl 5-oxononanoate.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms

within a molecule. The chemical shift, integration, and multiplicity of each signal provide

detailed structural information.

Experimental ¹H NMR Data
The following experimental ¹H NMR data for Ethyl 5-oxononanoate was reported in a U.S.

Patent by Rieke, R. D. (1992)[1]. It is important to note that the reported integration for the

multiplet at δ 2.25-2.55 ppm (6H) appears inconsistent with the molecular structure. A corrected

and rationalized assignment is provided in the interpretation section.
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Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Proposed
Assignment

4.13 Quartet (q) 2H 7.2
-O-CH₂-CH₃ (H-

2')

2.48 Triplet (t) 2H 7.2
-CO-CH₂-CH₂-

(H-6)

2.25-2.55 Multiplet (m) 4H -

-CH₂-CH₂-CO-

(H-4) and -CO-

CH₂-CH₂-COOEt

(H-2)

1.85-1.93 Multiplet (m) 2H -
-CH₂-CH₂-CH₂-

(H-3)

1.51-1.59 Multiplet (m) 2H -
-CH₂-CH₂-CH₃

(H-7)

1.25-1.40 Multiplet (m) 2H -
-CH₂-CH₂-CH₃

(H-8)

1.26 Triplet (t) 3H 7.1
-O-CH₂-CH₃ (H-

1')

Table 1: Experimental ¹H NMR Data for Ethyl 5-oxononanoate.

Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of Ethyl 5-oxononanoate displays signals corresponding to the eight

distinct proton environments in the molecule.

Ethyl Ester Group: The quartet at δ 4.13 ppm is characteristic of the methylene protons (-O-

CH₂-CH₃) adjacent to the ester oxygen and coupled to the terminal methyl group. The

corresponding methyl protons appear as a triplet at δ 1.26 ppm.

Aliphatic Chain: The triplet at δ 2.48 ppm is assigned to the methylene protons (H-6)

adjacent to the ketone carbonyl group. The protons on the carbons alpha to the ester
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carbonyl (H-2) and the other side of the ketone (H-4) are expected to be deshielded and

appear in the region of δ 2.2-2.6 ppm. The original report of a 6H multiplet is likely an overlap

of the two triplets for H-2 and H-4, which would each integrate to 2H. The remaining

methylene groups (H-3, H-7, and H-8) appear as overlapping multiplets in the more shielded

region of the spectrum (δ 1.25-1.93 ppm).

Protocol for ¹H NMR Data Acquisition
The following is a general protocol for acquiring a ¹H NMR spectrum of a small organic

molecule like Ethyl 5-oxononanoate.

Sample Preparation

Data Acquisition

Data Processing

Dissolve ~5-10 mg of Ethyl 5-oxononanoate in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.

Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity. Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 32 scans, 5-second relaxation delay).

Apply Fourier transformation to the free induction decay (FID). Phase correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0 ppm. Integrate the signals and determine multiplicities.

Input Calculation Output

Draw the 2D structure of Ethyl 5-oxononanoate or provide its SMILES string. Submit the structure to a ¹³C NMR prediction software or web server. The software utilizes algorithms based on large spectral databases and/or quantum mechanical calculations (e.g., DFT). The predicted spectrum is generated, showing the chemical shift for each carbon atom.

Click to download full resolution via product page

Figure 3: Workflow for ¹³C NMR Spectrum Prediction.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1314690/docs?utm_src=pdf-body#spectroscopic-profile-of-ethyl-5-oxononanoate-a-comprehensive-technical-guide
https://www.benchchem.com/product/b1314690/docs?utm_src=pdf-body-img#spectroscopic-profile-of-ethyl-5-oxononanoate-a-comprehensive-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314690?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Data
The following are the predicted characteristic IR absorption bands for Ethyl 5-oxononanoate.

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~ 2960-2850 Medium-Strong C-H stretch Aliphatic

~ 1735 Strong C=O stretch Ester

~ 1715 Strong C=O stretch Ketone

~ 1240 Strong C-O stretch Ester

Table 3: Predicted IR Absorption Data for Ethyl 5-oxononanoate.

Interpretation of the Predicted IR Spectrum
The IR spectrum of Ethyl 5-oxononanoate is expected to be dominated by the strong

absorptions of the two carbonyl groups.

C-H Stretching: The absorptions in the 2960-2850 cm⁻¹ region are due to the stretching

vibrations of the sp³ hybridized C-H bonds in the ethyl and nonanoyl chains.

Carbonyl Stretching: Two distinct, strong C=O stretching bands are predicted. The ester

carbonyl typically absorbs at a higher frequency (~1735 cm⁻¹) than the ketone carbonyl

(~1715 cm⁻¹). The presence of two strong peaks in this region would be a key diagnostic

feature for this molecule.

C-O Stretching: A strong absorption around 1240 cm⁻¹ is expected for the C-O single bond

stretching of the ester group.

Protocol for IR Spectrum Prediction

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1314690/docs?utm_src=pdf-body#spectroscopic-profile-of-ethyl-5-oxononanoate-a-comprehensive-technical-guide
https://www.benchchem.com/product/b1314690/docs?utm_src=pdf-body#spectroscopic-profile-of-ethyl-5-oxononanoate-a-comprehensive-technical-guide
https://www.benchchem.com/product/b1314690/docs?utm_src=pdf-body#spectroscopic-profile-of-ethyl-5-oxononanoate-a-comprehensive-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314690?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Computational methods can provide a reliable prediction of the IR spectrum.

Molecular Modeling Frequency Calculation Spectrum Generation

Generate a 3D model of Ethyl 5-oxononanoate. Perform a geometry optimization using a suitable level of theory (e.g., DFT with B3LYP functional). Perform a vibrational frequency calculation on the optimized geometry. Apply a scaling factor to the calculated frequencies to better match experimental values. Generate the predicted IR spectrum from the scaled frequencies and calculated intensities.

Click to download full resolution via product page

Figure 4: Workflow for IR Spectrum Prediction.

Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It provides

information about the molecular weight and the fragmentation pattern of a molecule, which can

be used for structural elucidation.

Predicted Mass Spectrometry Data
The predicted mass spectrum of Ethyl 5-oxononanoate would show a molecular ion peak and

several characteristic fragment ions.

m/z Ion Formula Proposed Fragment

186 [C₁₀H₁₈O₃]⁺ Molecular Ion (M⁺)

157 [C₈H₁₃O₃]⁺ [M - C₂H₅]⁺

141 [C₈H₁₃O₂]⁺ [M - OC₂H₅]⁺

115 [C₆H₁₁O₂]⁺
McLafferty rearrangement

product

99 [C₅H₇O₂]⁺ Cleavage at C4-C5 bond

71 [C₄H₇O]⁺ Butanoyl cation

43 [C₂H₃O]⁺ Acetyl cation
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Table 4: Predicted Major Fragments in the Mass Spectrum of Ethyl 5-oxononanoate.

Interpretation of the Predicted Mass Spectrum
Molecular Ion: The molecular ion peak (M⁺) is expected at m/z 186, corresponding to the

molecular weight of Ethyl 5-oxononanoate.

Major Fragmentations: The fragmentation is likely to be directed by the functional groups.

Loss of the ethoxy group (-OC₂H₅) would give a fragment at m/z 141.

Loss of the ethyl group (-C₂H₅) would result in a fragment at m/z 157.

Cleavage alpha to the ketone carbonyl can lead to the formation of acylium ions, such as

the butanoyl cation at m/z 71.

A McLafferty rearrangement involving the ester group could produce a characteristic ion at

m/z 115.

[C₁₀H₁₈O₃]⁺˙
m/z = 186

[C₈H₁₃O₂]⁺
m/z = 141

- •OC₂H₅

[C₅H₇O₂]⁺
m/z = 99

α-cleavage

[C₆H₁₁O₂]⁺
m/z = 115

McLafferty
rearrangement

[C₄H₇O]⁺
m/z = 71

- CO

Click to download full resolution via product page

Figure 5: Predicted Mass Spectrometry Fragmentation Pathway.
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Protocol for Mass Spectrometry Data Acquisition
(Electron Ionization)
The following is a general protocol for obtaining an electron ionization mass spectrum.

Sample Introduction Ionization Mass Analysis & Detection

Introduce a small amount of Ethyl 5-oxononanoate into the mass spectrometer, often via a direct insertion probe or a gas chromatograph. Bombard the vaporized sample with high-energy electrons (~70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺). Accelerate the ions into a mass analyzer (e.g., a quadrupole). Separate the ions based on their mass-to-charge ratio (m/z). Detect the ions to generate the mass spectrum.

Click to download full resolution via product page

Figure 6: Workflow for Electron Ionization Mass Spectrometry.

Conclusion
This technical guide provides a comprehensive overview of the key spectroscopic data for

Ethyl 5-oxononanoate. The combination of experimental ¹H NMR and predicted ¹³C NMR, IR,

and MS data offers a robust toolkit for the identification and characterization of this compound.

The detailed interpretations and protocols are designed to be a valuable resource for scientists

and researchers, facilitating the confident use of Ethyl 5-oxononanoate in their work.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1314690/docs#spectroscopic-profile-of-ethyl-5-oxononanoate-a-comprehensive-technical-guide
https://www.benchchem.com/product/b1314690/docs#spectroscopic-profile-of-ethyl-5-oxononanoate-a-comprehensive-technical-guide
https://www.benchchem.com/product/b1314690/docs#spectroscopic-profile-of-ethyl-5-oxononanoate-a-comprehensive-technical-guide
https://www.benchchem.com/product/b1314690/docs#spectroscopic-profile-of-ethyl-5-oxononanoate-a-comprehensive-technical-guide
https://www.benchchem.com/product/b1314690?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314690?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

